molecular formula C10H12O5 B1294836 Diethyl 3,4-furandicarboxylate CAS No. 30614-77-8

Diethyl 3,4-furandicarboxylate

Cat. No. B1294836
CAS RN: 30614-77-8
M. Wt: 212.2 g/mol
InChI Key: ZODFWNHYQARJLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 3,4-furandicarboxylate is a chemical compound with the molecular formula C10H12O5 . It is a 3,4-furan dicarboxylic diester . This compound is used in various research and development applications .


Molecular Structure Analysis

The molecular structure of Diethyl 3,4-furandicarboxylate can be represented by the InChI code: InChI=1S/C10H12O5/c1-3-14-9(11)7-5-13-6-8(7)10(12)15-4-2/h5-6H,3-4H2,1-2H3 . This indicates the arrangement of atoms and bonds in the molecule.

Scientific Research Applications

Biocatalytic Production of FDCA

Diethyl 3,4-furandicarboxylate is related to 2,5-Furandicarboxylic acid (FDCA), a sustainable substitute for petroleum-derived terephthalic acid in bio-based polymer production, like poly(ethylene 2,5-furandicarboxylate) (PEF). Biocatalysis is an efficient approach for FDCA synthesis due to its mild reaction conditions, cost-effectiveness, high selectivity, and environmental friendliness. This approach includes enzymatic catalysis (in vitro) and whole-cell catalysis (in vivo) (Yuan et al., 2019).

PEF for Packaging Applications

Poly(ethylene 2,5-furandicarboxylate) (PEF), derived from FDCA, is increasingly recognized as a biobased polymer for packaging applications. The synthesis involves direct esterification of 2,5-furandicarboxylic acid, with catalysts like zinc acetate and aluminum acetylacetonate for environmental and food safety excellence. This method achieves high PEF viscosity, color quality, and diethylene glycol content, impacting thermal and barrier properties (Banella et al., 2019).

Luminescent Lanthanide Coordination Polymers

Dimethyl-3,4-furandicarboxylate undergoes hydrolysis with lanthanide ions under hydrothermal conditions, forming luminescent two-dimensional coordination polymers. These materials exhibit quantum yields and lifetimes making them potentially useful in various applications (Greig et al., 2015).

Enhanced Degradability in Copolyesters

A new generation of furandicarboxylate-derived copolyesters, combining poly(ethylene 2,5-furandicarboxylate) (PEF) and poly(lactic acid) (PLA), offers improved (bio)degradability. These copolyesters, being stiff and amorphous, exhibit high glass transition temperatures and are a step towards environmentally friendly alternatives to traditional polyesters (Matos et al., 2014).

Solvent-Dependent Selective Oxidation to FDCA

An eco-friendly route oxidizes 5-hydroxymethylfurfural (HMF) to FDCA using atmospheric dioxygen under minimal solvent conditions. This process, involving 1,2-diethoxyethylane as both the reaction medium and free-radical initiator, simplifies FDCA purification, demonstrating an environmentally benign method (Liu et al., 2019).

Biobased Polyester Monomer from Lignocellulosic Biomass

FDCA, derived from lignocellulosic biomass, is a potential replacement for terephthalic acid in poly(ethylene terephthalate) and poly(butylene terephthalate). The catalytic synthesis of FDCA from biomass offers a pathway for obtaining biomass-based polyesters, an alternative to petroleum-based versions (Zhang et al., 2015).

Synthesis of Diethyl 5-Ethyl-2,3-Pyridinedicarboxylate

Diethyl 5-ethyl-2,3-pyridinedicarboxylate, a significant organic intermediate, shows broad applications in dyes, medicine, and pesticides. Efficient methods for its preparation address challenges like high cost, low yield, and pollution (Hunsheng, 2014).

Environmentally Benign Preparation of Diethyl Furoxan-3,4-dicarboxylate

Diethyl furoxan-3,4-dicarboxylate is prepared via a scalable and environmentally benign method using silver carbonate. This approach is suitable for large-scale production, highlighting its potential for industrial applications (Zhang et al., 2019).

Safety And Hazards

Diethyl 3,4-furandicarboxylate is harmful if inhaled, swallowed, or in contact with skin . Protective measures such as wearing gloves, protective clothing, and eye/face protection are recommended when handling this compound .

properties

IUPAC Name

diethyl furan-3,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O5/c1-3-14-9(11)7-5-13-6-8(7)10(12)15-4-2/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZODFWNHYQARJLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=COC=C1C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30184680
Record name 3,4-Furandicarboxylic acid, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30184680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 3,4-furandicarboxylate

CAS RN

30614-77-8
Record name 3,4-Diethyl 3,4-furandicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30614-77-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Furandicarboxylic acid, diethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030614778
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Furandicarboxylic acid, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30184680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl furan-3,4-dicarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.678
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl 3,4-furandicarboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Diethyl 3,4-furandicarboxylate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Diethyl 3,4-furandicarboxylate
Reactant of Route 4
Diethyl 3,4-furandicarboxylate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Diethyl 3,4-furandicarboxylate
Reactant of Route 6
Reactant of Route 6
Diethyl 3,4-furandicarboxylate

Citations

For This Compound
46
Citations
TL Groy, RF Hartman, SD Rose - Acta Crystallographica Section C …, 1991 - scripts.iucr.org
(IUCr) Structure of a bis(osmate ester) produced by addition of osmium tetroxide to diethyl 3,4-furandicarboxylate Acta Crystallographica Section C Crystal Structure Communications …
Number of citations: 3 scripts.iucr.org
EC Kornfeld, RG Jones - The Journal of Organic Chemistry, 1954 - ACS Publications
C2H,) needed for this study was obtained in good yield by base-catalyzed condensation of the acetal of formylsuccinic ester (II) with ethyl oxalate. Attempts to distill the resulting diethyl l-…
Number of citations: 54 pubs.acs.org
EC Kornfeld - The Journal of Organic Chemistry, 1955 - ACS Publications
The present report describes thepreparation of the diacetate of II and the failure of attempts to convert this furan derivative to Vitamin B6. Since com-pletion of this work, Elming and …
Number of citations: 16 pubs.acs.org
CD Weis - The Journal of Organic Chemistry, 1962 - ACS Publications
3, 4-FuramlinÍi riles or ilivnrbtixvlie esters underwent the diene reaction with dicyanoav (Aviene or dimethyl acetylene-diearboxylate yielding oxabirvelo derivatives. These cleaved to …
Number of citations: 44 pubs.acs.org
J Gálvez, R Garcıa-Domenech… - Journal of Molecular …, 2000 - Elsevier
Connectivity indices are the topological descriptors that are able to predict different chemical and biological properties of the organic compounds. Recently, our research group has …
Number of citations: 30 www.sciencedirect.com
D Ok - 1986 - elibrary.ru
Treatment of benzo 1, 2-d: 4, 5-d''bistriazole 1 in aqueous potassium hydroxide solution at 66-68 (DEGREES) C with hydroxylamine-0-sulfonic acid provided a mixture of 1, 5-1, 6-and 1, …
Number of citations: 0 elibrary.ru
RG Jones - Journal of the American Chemical Society, 1956 - ACS Publications
Reactions of hydrazine with 24 heterocyclic-1, 2-dicarboxylic acidesters have been studied. The esters of the six-mem-bered ring systems, pyridine, pyrazine, pyrimidine and pyridazine …
Number of citations: 67 pubs.acs.org
JB Press, NH Eudy, TO Olagbemiro - The Journal of Organic …, 1981 - ACS Publications
The increased reactivity of 2 toward alcohols, as com-pared to 1, is probably a result of the increased ring strain of the [6.5] ring system of 2 compared to the [6.6] ring system of 1. This …
Number of citations: 6 pubs.acs.org
S Trofimenko - The Journal of Organic Chemistry, 1964 - ACS Publications
Compounds with two ß-dicarbonyl systems capable of chelate formation havebeen commanding recent interest, mainly in connection with the quest for chelate polymers, 1 but also …
Number of citations: 72 pubs.acs.org
CR Baldwin, MM Britton, SC Davies, DG Gillies… - Journal of molecular …, 1997 - Elsevier
The X-ray structures and proton and carbon-13 NMR spectra have been obtained for two dicyclohexyl esters and one tricyclohexyl ester: namely, di-2-methylcyclohexylsuccinate (…
Number of citations: 3 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.